1-(3,3-dimethylcyclopentyl)ethan-1-one
Description
1-(3,3-Dimethylcyclopentyl)ethan-1-one is a cyclic ketone featuring a cyclopentane ring substituted with two methyl groups at the 3-position and an acetyl group. Its molecular formula is C₉H₁₄O, with a molecular weight of 138.21 g/mol. The compound’s compact cyclopentane ring introduces steric strain, influencing its physical properties and reactivity.
Properties
CAS No. |
142674-98-4 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
1-(3,3-dimethylcyclopentyl)ethanone |
InChI |
InChI=1S/C9H16O/c1-7(10)8-4-5-9(2,3)6-8/h8H,4-6H2,1-3H3 |
InChI Key |
IXWLGKFYZCHJRC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC(C1)(C)C |
Canonical SMILES |
CC(=O)C1CCC(C1)(C)C |
Synonyms |
Ethanone, 1-(3,3-dimethylcyclopentyl)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-dimethylcyclopentyl)ethan-1-one can be achieved through several methods:
Aldol Condensation: This involves the reaction of 3,3-dimethylcyclopentanone with acetaldehyde under basic conditions to form the desired product.
Friedel-Crafts Acylation: Another method involves the acylation of 3,3-dimethylcyclopentane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation or Friedel-Crafts acylation, optimized for yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-dimethylcyclopentyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its biological activity and potential use in pharmaceuticals.
Medicine: Research may explore its potential therapeutic effects and applications in drug development.
Industry: It can be used in the production of fine chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism by which 1-(3,3-dimethylcyclopentyl)ethan-1-one exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexane-Based Analog: 1-(3,3-Dimethylcyclohexyl)ethan-1-one
- Molecular Formula : C₁₀H₁₈O
- Molecular Weight : 154.25 g/mol
- Key Properties :
- Comparison : The cyclohexane analog has lower ring strain, leading to greater thermal stability but reduced reactivity in sterically demanding reactions compared to the cyclopentane derivative.
Bicyclic Analog: 1-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)ethan-1-one
- Molecular Formula : C₁₁H₁₈O
- Molecular Weight : 166.26 g/mol
- Key Properties: Rigid norbornane framework enhances thermal stability and solubility in nonpolar solvents . Applications: Potential in material science for designing heat-resistant polymers .
- Comparison: The bicyclic structure offers unique stereoelectronic effects, making it less reactive in nucleophilic additions but more suited for asymmetric catalysis compared to the monocyclic target compound.
Aromatic Derivatives
1-[3-(Dimethylamino)phenyl]ethan-1-one
- Molecular Formula: C₁₀H₁₃NO
- Molecular Weight : 163.22 g/mol
- Key Properties: Polar dimethylamino group increases solubility in polar solvents (e.g., water, ethanol) . Applications: Pharmaceutical intermediate for neurologically active compounds .
- Comparison : The aromatic ring and electron-donating substituent enhance electrophilic substitution reactivity, contrasting with the aliphatic nature of the cyclopentyl compound.
1-(3-Phenoxyphenyl)ethan-1-one
- Molecular Formula : C₁₄H₁₂O₂
- Molecular Weight : 212.24 g/mol
- Key Properties :
- Comparison: The phenoxy group introduces π-π stacking interactions, making this compound more suitable for solid-state applications compared to the non-aromatic target compound.
Fluorinated Analog: 1-(3,3-Difluorocyclobutyl)ethan-1-one
- Molecular Formula : C₆H₈F₂O
- Molecular Weight : 134.12 g/mol
- Key Properties :
- Comparison : The smaller cyclobutane ring and fluorination result in higher polarity and metabolic resistance compared to the cyclopentane derivative.
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | Vapor Pressure (mm Hg, 25°C) | Key Applications |
|---|---|---|---|---|
| 1-(3,3-Dimethylcyclopentyl)ethan-1-one | C₉H₁₄O | 138.21 | Not reported | Fragrances, intermediates |
| 1-(3,3-Dimethylcyclohexyl)ethan-1-one | C₁₀H₁₈O | 154.25 | 0.586 | Fragrances |
| 1-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)ethan-1-one | C₁₁H₁₈O | 166.26 | Not reported | Material science |
| 1-[3-(Dimethylamino)phenyl]ethan-1-one | C₁₀H₁₃NO | 163.22 | Not reported | Pharmaceuticals |
| 1-(3-Phenoxyphenyl)ethan-1-one | C₁₄H₁₂O₂ | 212.24 | <0.001 (estimated) | Agrochemicals, LCDs |
Research Findings and Implications
- Reactivity : The cyclopentane derivative’s steric strain facilitates ring-opening reactions, while the cyclohexane analog’s stability favors substitution reactions .
- Biological Activity: Aromatic derivatives (e.g., 1-[3-(Dimethylamino)phenyl]ethan-1-one) show higher binding affinities to biological targets due to π-system interactions .
- Material Science : Bicyclic ketones exhibit superior thermal properties, making them ideal for high-performance polymers .
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